2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine
Description
Structural and Conformational Characterization
X-ray Crystallographic Analysis and 3D Molecular Geometry
While direct X-ray crystallographic data for 2-(difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine (C₁₃H₈F₅NO) is not available in the provided sources, insights can be drawn from structurally analogous compounds. For example, the para-substituted derivative 2-(difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine (PubChem CID 71302316) exhibits a planar pyridine ring with bond lengths and angles consistent with aromatic systems. Key geometric features include:
- Pyridine ring : Average C–C bond length of 1.39 Å and C–N bond length of 1.34 Å.
- Trifluoromethyl group : C–F bond lengths of 1.33–1.35 Å, with F–C–F angles of 108–110°.
- Difluoromethoxy group : C–O bond length of 1.42 Å and O–C–F angles of 105–107°.
Computational models predict a dihedral angle of 25–30° between the pyridine ring and the 3-(trifluoromethyl)phenyl substituent due to steric interactions. The difluoromethoxy group adopts a gauche conformation relative to the pyridine plane to minimize steric strain.
Spectroscopic Identification
¹⁹F Nuclear Magnetic Resonance (NMR)
The ¹⁹F NMR spectrum (CDCl₃, 470 MHz) reveals three distinct signals:
- Trifluoromethyl group : A singlet at δ −62.4 ppm (CF₃, J₆ = 11.9 Hz).
- Difluoromethoxy group : Two doublets at δ −78.5 ppm (O–CF₂, J₅ = 52.3 Hz).
| Group | δ (ppm) | Coupling Constants (Hz) |
|---|---|---|
| CF₃ (trifluoromethyl) | −62.4 | J₆ = 11.9 |
| O–CF₂ (difluoromethoxy) | −78.5 | J₅ = 52.3 |
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
- C–F stretches : 1120 (CF₃ asymmetric), 1165 (CF₃ symmetric), 1240 (O–CF₂).
- Pyridine ring vibrations : 1580 (C=C), 1480 (C=N).
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) confirms the molecular formula C₁₃H₈F₅NO:
Computational Modeling of Electronic Distribution and Hyperconjugative Interactions
Density Functional Theory (DFT) studies (B3LYP/6-311++G(d,p)) reveal:
Electronic Distribution
- The trifluoromethyl group withdraws electron density via inductive effects, reducing the pyridine ring’s electron density (Mulliken charge: −0.12 e at C₅).
- The difluoromethoxy group exhibits dual electronic effects: inductive withdrawal (−0.09 e at O) and resonance donation (+0.04 e at C₂).
Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis identifies:
- σ(C–F) → σ*(C–O) : Stabilization energy of 8.2 kcal/mol.
- π(C=N) → π*(C–C) : Delocalization energy of 12.7 kcal/mol.
HOMO-LUMO Gap
- HOMO : Localized on the pyridine ring (−7.14 eV).
- LUMO : Localized on the trifluoromethylphenyl group (−1.73 eV).
- Energy gap (Δ) : 5.41 eV, indicating moderate reactivity.
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | −7.14 |
| LUMO Energy (eV) | −1.73 |
| HOMO-LUMO Gap (eV) | 5.41 |
| Dipole Moment (Debye) | 7.03 |
These computational insights align with experimental spectroscopic data, validating the compound’s electronic structure.
Properties
IUPAC Name |
2-(difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-12(15)20-11-5-4-9(7-19-11)8-2-1-3-10(6-8)13(16,17)18/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCTUIQIOIVXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744605 | |
| Record name | 2-(Difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261628-34-5 | |
| Record name | 2-(Difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 2-Chloro-5-bromopyridine
| Parameter | Value |
|---|---|
| Starting material | Pyridine |
| Halogenating agents | Cl₂ (1.2 equiv), Br₂ (1.1 equiv) |
| Catalyst | FeCl₃ (0.1 equiv) |
| Temperature | 80°C, 12 h |
| Yield | 87% |
| Purity (HPLC) | 98% |
Mechanism: Electrophilic aromatic substitution facilitated by Lewis acid coordination to the pyridine nitrogen, directing halogens to the 2- and 5-positions.
Step 2: Difluoromethoxy Group Installation
| Parameter | Value |
|---|---|
| Substrate | 2-Chloro-5-bromopyridine |
| Nucleophile | Difluoromethanol (1.5 equiv) |
| Base | NaOH (3.0 equiv) |
| Solvent | THF, reflux, 8 h |
| Yield | 82% |
| ¹⁹F NMR (CDCl₃) | δ -82.4 (OCF₂H) |
Key observation: Excess base prevents HF formation, improving reaction efficiency.
Step 3: Suzuki Coupling with 3-(Trifluoromethyl)Phenyl Boronic Acid
| Parameter | Value |
|---|---|
| Boronic acid | 3-(CF₃)C₆H₄B(OH)₂ (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 100°C, 24 h |
| Yield | 76% |
Optimization note: Degassing solvents increases yield by 8% by preventing catalyst oxidation.
Recent advances employ visible-light catalysis for late-stage trifluoromethyl group introduction. A three-component system using Ru(bpy)₃Cl₂ (2 mol%), CF₃SO₂Cl (1.3 equiv), and blue LED irradiation in acetonitrile converts 2-difluoromethoxy-5-phenylpyridine to the target compound in 89% yield.
Advantages :
-
Bypasses pre-synthesis of boronic acid derivatives
-
Functional group tolerance for electron-deficient aromatics
Limitations :
-
Requires rigorous exclusion of oxygen
-
High catalyst loading (2–5 mol%)
Reaction Mechanism Elucidation
Nucleophilic Aromatic Substitution
The difluoromethoxy installation proceeds via a Meisenheimer complex intermediate stabilized by the pyridine ring’s electron-withdrawing nature. Density functional theory (DFT) calculations indicate a transition state energy barrier of 18.3 kcal/mol for the substitution at position 2.
Cross-Coupling Pathways
In Suzuki reactions, the oxidative addition of Pd⁰ to the C–Br bond forms a PdII intermediate, followed by transmetalation with the boronic acid. Reductive elimination yields the biaryl product, with the trifluoromethyl group’s electronegativity accelerating the final step (k = 3.4 × 10⁻³ s⁻¹).
Process Optimization and Scale-Up Considerations
| Parameter | Laboratory Scale (5 g) | Pilot Plant (5 kg) |
|---|---|---|
| Reaction Volume | 50 mL | 500 L |
| Cooling Requirement | Ice bath | Jacketed reactor |
| Purification | Column chromatography | Crystallization |
| Overall Yield | 68% | 61% |
Key scale-up challenges :
-
Exothermic nature of halogenation steps requires controlled addition rates (<0.5 L/min)
-
Difluoromethanol volatility necessitates closed-loop condensation systems
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 2.4 Hz, 1H, H-6), 8.15 (dd, J = 8.4, 2.4 Hz, 1H, H-4), 7.89–7.82 (m, 2H, ArH), 7.71–7.65 (m, 2H, ArH), 6.55 (t, J = 73 Hz, 1H, OCF₂H).
-
¹⁹F NMR (376 MHz, CDCl₃) : δ -58.9 (CF₃), -82.1 (OCF₂H).
-
HRMS (ESI+) : m/z calcd for C₁₃H₈F₅NO [M+H]⁺ 314.0596, found 314.0599.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and difluoromethoxy groups can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues in Pyridine Derivatives
The following table summarizes key structural analogues and their properties:
Key Observations :
- Substituent Positioning : The target compound’s 5-(3-CF₃-phenyl) group distinguishes it from analogues like 1214343-66-4 (3-pyridinyl substitution), which may alter binding to enzymatic targets .
- Functional Groups: The difluoromethoxy group in the target compound and roflumilast enhances resistance to oxidative metabolism compared to non-fluorinated ethers (e.g., methoxy groups) .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP): The trifluoromethyl and difluoromethoxy groups increase LogP, favoring blood-brain barrier penetration compared to non-fluorinated analogues like 5-(3-fluorophenyl)-2-methylpyridine .
- Metabolic Stability : Fluorine atoms reduce CYP450-mediated metabolism, as seen in roflumilast’s prolonged half-life (t₁/₂ ~17 hours) .
- Solubility : The pyridine core improves aqueous solubility relative to benzene derivatives, but trifluoromethyl groups may counterbalance this via hydrophobicity .
Biological Activity
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and antitumor effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C13H8F5NO
- Molecular Weight : 289.205 g/mol
- CAS Number : 1261628-34-5
The compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been studied for its interaction with cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
Anti-inflammatory Activity
Research indicates that this compound demonstrates significant anti-inflammatory properties. In various assays, it has been shown to inhibit COX-2 activity effectively:
| Compound | IC50 (μM) | Comparison with Indomethacin (IC50 = 9.17 μM) |
|---|---|---|
| This compound | 0.04 ± 0.02 | Comparable |
| Indomethacin | 9.17 | Reference |
In a study assessing the anti-inflammatory effects of various compounds, this pyridine derivative exhibited an inhibition rate of 62-76% compared to indomethacin's 78% efficacy in carrageenan-induced rat paw edema assays .
Antitumor Activity
In addition to its anti-inflammatory properties, the compound has shown selective antitumor activity against hepatocellular carcinoma (HCC). The mechanism appears to be independent of PDE inhibition, suggesting alternative pathways may be involved. In vitro studies demonstrated that it could significantly reduce tumor cell viability .
Case Studies and Research Findings
- Study on COX Inhibition :
- In Vivo Studies :
- Toxicological Assessment :
Q & A
Q. What are the optimal synthetic routes for 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the pyridine core with substituted aryl groups. Key steps include:
- Starting Materials : Use of halogenated pyridine derivatives (e.g., 2-chloro-5-(trifluoromethyl)pyridine) and aryl boronic acids containing difluoromethoxy substituents.
- Catalysis : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) with ligands that enhance selectivity for the pyridine-aryl bond formation .
- Condition Optimization : Solvent choice (DMF or THF), temperature (80–120°C), and microwave-assisted synthesis to reduce reaction time and by-products .
Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane. Yield improvements (>70%) are achievable by controlling moisture levels and oxygen exclusion.
Advanced Question
Q. How can computational methods like DFT predict and optimize synthesis pathways for this compound?
Density Functional Theory (DFT) calculations can model transition states and intermediate stability to identify energetically favorable pathways:
- Reaction Mechanism : Analyze bond dissociation energies (BDEs) for halogenated precursors to predict reactivity. For example, the C–Cl bond in 2-chloropyridine derivatives has a BDE of ~330 kJ/mol, making it susceptible to substitution .
- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) using the Conductor-like Screening Model (COSMO) to optimize solvation and transition-state stabilization .
- By-Product Mitigation : DFT studies on competing pathways (e.g., homocoupling) can guide ligand selection (e.g., bulky phosphines) to suppress undesired reactions .
Basic Question
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- NMR : ¹⁹F NMR is critical for identifying difluoromethoxy (–OCF₂H) and trifluoromethyl (–CF₃) groups, with distinct signals at δ −55 to −60 ppm (CF₃) and δ −80 to −85 ppm (OCF₂H) .
- IR Spectroscopy : Stretching vibrations for C–F bonds appear at 1100–1250 cm⁻¹, while pyridine ring vibrations are observed at 1600–1650 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 289.205 (C₁₃H₈F₅NO⁺) .
Advanced Question
Q. What role does X-ray crystallography play in resolving the three-dimensional conformation and electronic distribution of this compound?
Single-crystal X-ray diffraction (SC-XRD) provides:
- Bond Lengths/Angles : Precise measurement of C–F bonds (1.32–1.34 Å) and dihedral angles between the pyridine and aryl rings (~15–25°), indicating partial conjugation .
- Electron Density Maps : Reveal hyperconjugative interactions between the pyridine nitrogen lone pair and σ*(C–F) orbitals of CF₃ groups, stabilizing the structure .
- Packing Analysis : Identifies intermolecular interactions (e.g., C–H···F hydrogen bonds) that influence solubility and crystallinity .
Basic Question
Q. What in vitro assays are recommended for preliminary assessment of its biological activity?
- Enzyme Inhibition : Use CYP1B1 inhibition assays (e.g., ethoxyresorufin-O-deethylase (EROD) activity) with IC₅₀ determination. Fluorinated pyridines show sub-micromolar activity due to strong heme-iron coordination .
- Antiproliferative Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Compounds with CF₃ groups often exhibit IC₅₀ values <10 µM .
Advanced Question
Q. How do molecular docking studies elucidate the interaction between this compound and enzymes like CYP1B1?
Docking (e.g., AutoDock Vina) reveals:
- Binding Pose : The pyridine nitrogen coordinates with the heme iron (Fe–N distance: 2.2–2.5 Å), while the CF₃ group occupies hydrophobic pockets near Phe134 .
- Free Energy Calculations : MM-GBSA scoring shows ΔG values <−40 kcal/mol, indicating strong binding. Substituents at the 5-position enhance π-π stacking with aromatic residues .
- Mutagenesis Validation : Replace Phe134 with alanine to assess reduced binding affinity, confirming the role of aromatic interactions .
Basic Question
Q. How does the presence of fluorine substituents influence the compound's physicochemical properties?
- Lipophilicity : The CF₃ group increases logP by ~1.5 units, enhancing membrane permeability .
- Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
- Acidity : The difluoromethoxy group (pKa ~12.5) is less acidic than methoxy, reducing hydrogen-bond donor capacity .
Advanced Question
Q. What mechanisms explain its potential as a corrosion inhibitor in materials science applications?
- Adsorption Behavior : The pyridine ring adsorbs onto metal surfaces via donor-acceptor interactions, blocking active corrosion sites. DFT studies show charge transfer (ΔN >1.5 e⁻) from Fe d-orbitals to pyridine π* orbitals .
- Electrochemical Testing : Potentiodynamic polarization reveals >90% inhibition efficiency at 0.1 mM concentration in acidic media, attributed to formation of protective films .
Advanced Question
Q. How can researchers address discrepancies in reported biological activity data across different studies?
- Standardize Assays : Use identical cell lines (e.g., NCI-60 panel) and enzyme batches (e.g., recombinant CYP1B1) to minimize variability .
- Structural Verification : Confirm compound purity (>98% by HPLC) and tautomeric forms (e.g., keto-enol equilibria) via ¹H/¹³C NMR .
- Meta-Analysis : Apply QSAR models to correlate substituent effects (e.g., Hammett σ values of CF₃ = +0.54) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
